molecular formula C21H29N3O B2970069 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide CAS No. 946262-54-0

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide

Cat. No.: B2970069
CAS No.: 946262-54-0
M. Wt: 339.483
InChI Key: MPZCNFYWQVVPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide is an organic compound with the CAS Registry Number 946262-54-0 . Its molecular formula is C21H29N3O, and it has a molecular weight of 339.47 g/mol . The SMILES notation for this compound is CN(C(c1ccc(cc1)N(C)C)CNC(=O)c1cc(C)cc(c1)C)C, and its InChI Key is MPZCNFYWQVVPOQ-UHFFFAOYSA-N . This chemical is offered as a high-purity solid for research purposes. While the specific biological targets and well-documented research applications for this exact molecule are not extensively reported in the public literature, its structural features suggest it may be of interest in several early-stage research areas. Compounds containing dimethylamino and benzamide groups are frequently investigated in medicinal chemistry and pharmacology for their potential interactions with various neurological targets . Researchers may explore this molecule as a potential precursor or intermediate in organic synthesis, particularly for building more complex structures with potential bioactivity. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and literature reviews prior to handling and using this compound.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-15-11-16(2)13-18(12-15)21(25)22-14-20(24(5)6)17-7-9-19(10-8-17)23(3)4/h7-13,20H,14H2,1-6H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZCNFYWQVVPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide, also known as a derivative of dimethylaminobenzamide, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}

This structure indicates the presence of multiple dimethylamino groups which are crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • DNA Binding : Many dimethylamino compounds have been shown to interact with DNA, inhibiting DNA-dependent enzymes and affecting cell proliferation. This interaction is critical for their antitumor activity .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death) in tumor cells .

Antitumor Activity

A significant focus has been on the antitumor potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (μM) Assay Type
A549 (Lung)6.26 ± 0.332D Assay
HCC827 (Lung)20.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

The above table summarizes the inhibitory concentration (IC50) values from both two-dimensional (2D) and three-dimensional (3D) assays, indicating varying efficacy depending on the assay type .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising results against various bacterial strains:

  • E. coli : Effective at concentrations lower than those typically required for conventional antibiotics.
  • S. aureus : Exhibited significant antimicrobial activity, suggesting potential use in treating infections caused by resistant strains.

Case Studies

  • Case Study on Lung Cancer Cells :
    A study evaluated the compound's effects on human lung cancer cell lines using both 2D and 3D culture methods. Results indicated that the compound was significantly more effective in the 2D model compared to the 3D model, highlighting the importance of cellular context in assessing drug efficacy .
  • Antimicrobial Efficacy :
    In a comparative study against standard antibiotics, this compound demonstrated lower minimum inhibitory concentrations (MICs), suggesting it may serve as a viable alternative or adjunct to existing treatments for bacterial infections .

Comparison with Similar Compounds

Key Compounds for Comparison

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile (): Molecular Weight: ~300 g/mol (estimated). Key Features: Contains a dinitrophenyl group and acetonitrile moiety. Properties: Low solubility due to nitro groups; used in polymer chemistry and radical initiation . Contrast: The dinitrophenyl group enhances reactivity but reduces metabolic stability compared to the target compound’s dimethylamino groups.

Triazine-Benzamide Derivatives (): Example: N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide. Molecular Weight: ~600 g/mol. Key Features: Morpholino and triazine substituents. Contrast: The target compound’s simpler structure may improve bioavailability compared to this high-molecular-weight analogue .

Pyrazine-Carboxamide Derivatives (): Example: 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide. Molecular Weight: 428.3 g/mol. Key Features: Fluorophenyl and hydroxy-acetyl groups. Properties: Chiral separation (Chiralpak® OD) required due to stereoisomerism; targets enzymes like proteases. Contrast: Fluorine atoms enhance binding affinity but reduce solubility compared to the target compound’s dimethylamino groups .

Pesticide-Related Benzamides (): Example: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). Molecular Weight: 394.3 g/mol. Key Features: Trifluoromethyl and difluorophenyl groups. Properties: Insoluble in water; used as a herbicide. Contrast: The target compound’s dimethylamino groups suggest pharmaceutical rather than agricultural utility .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • The target compound’s dimethylamino groups likely confer moderate aqueous solubility compared to dinitrophenyl () or trifluoromethyl () derivatives. However, solubility may be lower than morpholino-containing compounds () due to reduced polarity .
  • Stability: The absence of electron-withdrawing groups (e.g., nitro in ) may enhance metabolic stability compared to dinitrophenyl analogues .

Research Implications and Gaps

  • Target Compound: Further studies are needed to confirm CNS activity and optimize solubility via structural modifications (e.g., morpholino substitution as in ).
  • Comparative Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; most comparisons rely on structural analogues.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be adapted from analogous benzamide derivatives. For example, refluxing substituted benzaldehydes with amine precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration, is a common approach . Optimizing solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants can improve yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the pure compound.
Synthetic Route Comparison
Solvent
Reaction Time
Yield
Reference

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • Elemental Analysis (CHNS) : Determines purity and empirical formula accuracy (e.g., deviations <0.3% indicate high purity) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify dimethylamino groups (δ 2.2–2.8 ppm for N-CH3_3) and aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves crystalline forms and confirms stereochemistry; polymorph screening (e.g., solvent-drop grinding) is recommended to identify stable crystalline phases .

Advanced Research Questions

Q. How do structural modifications, such as substituent variation on the benzamide ring, impact the compound's biological activity or physicochemical properties?

  • Methodological Answer : Comparative studies with analogs (e.g., nitro vs. methyl substituents) reveal substituent effects. For example:

  • Electron-withdrawing groups (e.g., -NO2_2) reduce basicity of dimethylamino groups, altering solubility and receptor binding .
  • Hydrophobic substituents (e.g., -CH3_3) enhance membrane permeability, as shown in resin-based studies with ethyl 4-(dimethylamino) benzoate analogs .
    • Experimental Design : Synthesize derivatives via targeted substitution (e.g., Friedel-Crafts alkylation) and evaluate via in vitro assays (e.g., logP for lipophilicity, IC50_{50} for activity) .

Q. How can researchers resolve contradictions in reported biological activities of this compound through experimental design modifications?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Strategies include:

  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate purity via HPLC (>95%).
  • Control Experiments : Compare activity against structurally similar compounds (e.g., N-[3,5-bis(trifluoromethyl)phenyl] analogs) to isolate substituent-specific effects .
  • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity trends .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials at -20°C under inert gas (N2_2) to prevent oxidation of dimethylamino groups .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., demethylated byproducts) .

Data Contradiction Analysis

Q. Why do studies report varying degrees of biological activity for this compound across different assays?

  • Methodological Answer : Variability may stem from:

  • Assay Sensitivity : Lower detection limits in fluorometric vs. colorimetric assays.
  • Solvent Effects : DMSO vs. aqueous buffers can alter compound aggregation states .
    • Resolution : Perform dose-response curves in multiple solvent systems and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.